4-{3-[(N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a pyrrolidinone ring, and a chlorodifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chlorodifluoromethoxyphenyl Group: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy group.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.
Coupling Reactions: The chlorodifluoromethoxyphenyl group is then coupled with the pyrrolidinone ring through a series of nucleophilic substitution reactions.
Final Assembly: The benzoic acid moiety is introduced in the final step through a condensation reaction with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorodifluoromethoxy)nitrobenzene
- 1-(Chlorodifluoromethoxy)-4-nitrobenzene
- 4-(Chlorodifluoromethoxy)phenylamine
Uniqueness
4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C20H16ClF2N3O5S |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
4-[3-[N-[4-[chloro(difluoro)methoxy]phenyl]-N'-methylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16ClF2N3O5S/c1-24-19(25-12-4-8-14(9-5-12)31-20(21,22)23)32-15-10-16(27)26(17(15)28)13-6-2-11(3-7-13)18(29)30/h2-9,15H,10H2,1H3,(H,24,25)(H,29,30) |
InChI Key |
YSZAEKRWZZYNMO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC=C(C=C1)OC(F)(F)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.